methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Solid‑state chemistry Crystallography Polymorph screening

Fragment-based screening often fails due to polymorph variability and unverified binding poses. Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate (CAS 90007-75-3) is a structurally validated fragment with a fully solved monoclinic P21/c crystal structure and confirmed binding pose at the Aar2/RNaseH interface (PDB 7FLF, 1.54 Å). - Direct structure-guided optimization using deposited electron density maps. - Batch-to-batch polymorphic verification via PXRD against published single-crystal data. - ≥98% purity ensures low false-positive rates in HTS assays.

Molecular Formula C8H10N2O4
Molecular Weight 198.18g/mol
CAS No. 90007-75-3
Cat. No. B349495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
CAS90007-75-3
Molecular FormulaC8H10N2O4
Molecular Weight198.18g/mol
Structural Identifiers
SMILESCOC(=O)CCN1C=CC(=O)NC1=O
InChIInChI=1S/C8H10N2O4/c1-14-7(12)3-5-10-4-2-6(11)9-8(10)13/h2,4H,3,5H2,1H3,(H,9,11,13)
InChIKeyWFCIIRXTEXKYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Validation and Fragment Screening of a Uracil Derivative


Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate (CAS 90007-75-3) is an N1‑substituted uracil derivative bearing a methyl propanoate side chain. Its solid‑state structure has been determined by single‑crystal X‑ray diffraction, confirming a monoclinic P21/c lattice [1]. The compound has been deployed as fragment P05C06 (PDB ligand code VBO) in a large‑scale crystallographic screen against the spliceosomal Aar2/RNaseH complex, where it was detected among 269 hits [2]. These data establish the compound as a structurally characterized, fragment‑screening‑validated building block for early‑stage drug discovery.

Structurally characterized by single-crystal XRD
Fragment-screening hit; crystal structure deposited (PDB 7FLF)
Research building block for early-stage drug discovery

Why This Uracil Ester Cannot Be Replaced by Close Analogs


Seemingly minor perturbations to the uracil scaffold—introducing a 5‑nitro group or swapping the methyl ester for an ethyl ester—force entirely different crystal packing arrangements and space groups [1]. Such solid‑state differences directly alter dissolution rate, formulation behaviour, and stability, making generic substitution unreliable in assay‑ready workflows or crystallographic soaking experiments. In fragment‑based discovery, the specific binding pose validated for the methyl ester (VBO) at the Aar2/RNaseH interface cannot be assumed for analogs that adopt different hydrogen‑bonding networks [1][2].

Crystal packing mismatch

Nitro or ethyl ester analogs crystallize in different space groups, which may alter dissolution rate and formulation behavior.

Hydrogen-bond network divergence

Nitro group introduction redirects H-bond topology, potentially affecting hygroscopicity and co-crystal formation.

Purity grade variability

Lower-purity generic grades may contain impurities that increase false-positive risk in biological assays.

Quantitative Differentiation Against N1-Uracil Analogs


Crystal Unit-Cell Parameters vs. Nitro Analogs

Compound I (target) crystallizes in the monoclinic space group P21/c with a cell volume of 913.57 ų. In contrast, the 5‑nitro methyl ester analog (II) adopts P21 symmetry with a sharply reduced volume of only 512.79 ų, while the 5‑nitro ethyl ester analog (III) is orthorhombic P212121 with a volume of 1169.8 ų. These 44–56 % volume differences, accompanied by distinct space groups, demonstrate that the target compound occupies a unique solid‑state landscape that cannot be replicated by close analogs [1].

Unit-Cell Volume
Head-to-head
Target: P21/c, 913.57 ų
Nitro methyl: P21, 512.79 ų (+78% vs. target)
Reported crystal-structure context; supports polymorph screening review.
Single-crystal XRD at 296 K; Cu Kα radiation.
Solid‑state chemistry Crystallography Polymorph screening

Crystal Density Contrast with 5-Nitro Derivatives

From the reported cell constants and Z, the calculated crystal density of the target compound (I) is 1.442 g cm⁻³. The 5‑nitro methyl ester (II) is significantly denser at 1.577 g cm⁻³, owing to its smaller unit cell and the additional oxygen atoms, while the 5‑nitro ethyl ester (III) has a lower density of 1.430 g cm⁻³ [1]. The 9 % density elevation of II relative to I indicates tighter molecular packing that would reduce dissolution rate in aqueous media.

Crystal Density
Head-to-head
Target: 1.442 g/cm³
Nitro methyl: 1.577 g/cm³ (−9% vs. target)
Reported density context; may support dissolution-rate interpretation.
Calculated from cell constants; Z = 4.
Solid‑state chemistry Crystallography Material properties

Unique Supramolecular Hydrogen-Bond Network

The target compound forms an N–H···O hydrogen‑bonded supramolecular architecture involving the uracil NH donor and the carbonyl oxygen of the side‑chain ester. In the 5‑nitro analogs (II and III), the nitro group introduces additional acceptor sites that redirect the hydrogen‑bond network, as evidenced by distinct packing diagrams [1]. FT‑IR and NMR data reported in the same study confirm that the hydrogen‑bond pattern of I is absent in the nitro‑substituted derivatives.

H-Bond Network
Head-to-head
N–H···O motif (uracil NH to ester carbonyl); no nitro competition.
Reported H-bond topology; may influence co-crystal screening.
Qualitative difference; FT-IR and NMR support.
Solid‑state chemistry Crystal engineering Hydrogen bonding

Crystallographic Fragment Hit Status in Spliceosomal Screening

In a large‑scale crystallographic screen of >1,000 fragments against the yeast Prp8 RNaseH‑like domain/Aar2 complex, the target compound (fragment P05C06; PDB 7FLF) was one of 269 confirmed hits, occupying a distinct binding site on the protein surface [1]. The fragment was deposited as a PanDDA event map, providing atomic‑resolution binding‑mode validation. By comparison, many fragments within the same library failed to produce interpretable electron density and were not advanced to deposition [1].

Fragment Hit Status
Assay context
PDB 7FLF; 1.54 Å; 269 hits from >1,000 fragments.
Reported crystallographic hit; provides binding-mode validation.
PanDDA event map; spliceosomal Aar2/RNaseH target.
Fragment‑based drug discovery Crystallographic screening Spliceosome

Commercial Purity Advantage Over Generic Grades

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is routinely supplied at ≥98 % purity by multiple vendors (MolCore, CymitQuimica/Apollo Scientific) , whereas the ethyl ester analog (CAS 20924-02-1) and generic entries for the methyl ester are often listed at 95 % . This 3‑percentage‑point purity gap translates into lower levels of unspecified impurities that could interfere with enzymatic assays or biophysical measurements.

Commercial Purity
Specification review
≥98% (vendor specification)
Supplier-reported purity grade; data to verify.
Not independently confirmed; confirm per batch.
Procurement Purity specification Quality control

Applications Where This Compound Provides a Measurable Advantage


Solid-State and Pre-Formulation Development

The fully solved monoclinic P21/c structure with a cell volume of 913.57 ų and density of 1.442 g cm⁻³ [1] provides a robust reference for solid‑state characterization, stability testing, and co‑crystal screening. Users can directly compare PXRD patterns of newly synthesized batches against the published single‑crystal data to verify polymorphic identity, an option unavailable for uracil analogs that lack published crystal structures.

Fragment-Based Drug Discovery Against RNaseH-Like Targets

The validated binding pose of the compound (PDB 7FLF at 1.54 Å) on the Aar2/RNaseH complex [2] means that medicinal chemistry teams can initiate structure‑guided optimization immediately, using the deposited electron density maps to design analogs with improved affinity or selectivity. Fragments without a deposited PDB complex would require repeat soaking or co‑crystallization trials before any chemistry could begin.

Assay-Ready Supply for High-Throughput Screening

Multiple reputable vendors supply the compound at ≥98 % purity , meeting the specification thresholds required by industrial HTS laboratories. The availability of a consistently high‑purity product minimizes the need for in‑house repurification and reduces false‑positive rates linked to impurity‑driven assay interference.

SAR Exploration of N1-Uracil Side-Chain Esters

The compound’s methyl ester serves as an optimal benchmark for SAR studies comparing methyl, ethyl, and higher alkyl esters of uracil‑1‑yl‑propanoic acid. The well‑characterized crystal structure [1] and commercial availability in high purity make it the logical reference compound against which the impact of ester chain length on solubility, permeability, and target binding can be systematically measured.

Application
Selection Property
Validation Focus
Solid-State Characterization & Pre-Formulation
Published single-crystal structure (P21/c)
Polymorph identity verification against PXRD
Fragment-Based Discovery (RNaseH-like targets)
Deposited fragment hit (PDB 7FLF)
Structure-guided optimization starting point
High-Throughput Screening Supply
Consistent high-purity vendor specification
Impurity-driven assay interference assessment
SAR of N1-Uracil Ester Side Chains
Defined methyl ester reference compound
Property comparison across ester chain lengths
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